molecular formula C20H20N2O3 B12001377 Barbituric acid, 5-butyl-1,3-diphenyl- CAS No. 745-34-6

Barbituric acid, 5-butyl-1,3-diphenyl-

Cat. No.: B12001377
CAS No.: 745-34-6
M. Wt: 336.4 g/mol
InChI Key: BDXKIVHGIVLZBS-UHFFFAOYSA-N
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Description

Barbituric acid, 5-butyl-1,3-diphenyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the 5-butyl-1,3-diphenyl derivative, specific starting materials such as butyl-substituted malonic acid and diphenylurea are used. The reaction is usually carried out in the presence of a strong acid or base to facilitate the condensation process .

Industrial Production Methods: Industrial production of barbituric acid derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Barbituric acid derivatives, including the 5-butyl-1,3-diphenyl variant, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the molecule .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, some derivatives act as central nervous system depressants by binding to gamma-aminobutyric acid (GABA) receptors. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron .

Comparison with Similar Compounds

Uniqueness: The 5-butyl-1,3-diphenyl derivative of barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

745-34-6

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-butyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

BDXKIVHGIVLZBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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